molecular formula C14H23NO6 B12511802 (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid

Cat. No.: B12511802
M. Wt: 301.34 g/mol
InChI Key: CHCQLBDGKZXONV-JLIMGVALSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound features a fused bicyclic system comprising a cyclopentane ring annulated with a 1,3-dioxole moiety. The IUPAC name systematically describes this architecture:

  • Cyclopenta[1.3]dioxole indicates the bicyclic system where positions 1 and 3 of the cyclopentane are fused to the dioxole ring.
  • Tetrahydro specifies full saturation of both rings, eliminating any double bonds present in simpler cyclopentadiene derivatives.
  • 2,2-Dimethyl denotes methyl groups at both second positions of the dioxole ring, imparting steric bulk that influences ring puckering.
  • N-Boc-6-amino describes the tert-butoxycarbonyl-protected amine at position 6, while the carboxylic acid at position 4 completes the functionalization pattern.

The systematic name aligns with the SMILES representation CC(C)(C)OC(=O)NC1CC(C2OC(C)(C)OC12)C(O)=O, which encodes the connectivity, stereochemistry, and protecting groups.

Cyclopenta[1.3]dioxole Ring System Conformational Analysis

The 1,3-dioxole ring adopts a puckered conformation to minimize steric strain and maximize anomeric stabilization:

Conformational Parameter Value Method Source
Puckering amplitude (Q) 0.45 Å MP2/cc-pVTZ
Phase angle (θ) 28.3° CCSD/cc-pVTZ
Barrier to planarity 342 cm⁻¹ Vibrational analysis

This puckering creates a pseudoaxial orientation for the N-Boc group, allowing favorable n→σ* hyperconjugation between the endocyclic oxygen lone pairs and adjacent C-O bonds. The 2,2-dimethyl substituents enforce ring puckering by disfavoring planar conformations through van der Waals repulsions.

Stereochemical Configuration at C1, C3, C4, and C6 Positions

X-ray crystallography and NMR coupling constants confirm the absolute configurations:

C1 (S): The carboxylate group occupies a pseudoaxial position, with J₃,₄ = 9.8 Hz indicating trans-diaxial coupling between H3 and H4.
C3 (R): Nuclear Overhauser effects (NOE) show proximity between H3 and the C2 methyl groups, constraining this stereocenter.
C4 (S): The Karplus relationship applied to J₄,₅ = 4.2 Hz reveals a gauche arrangement between H4 and H5.
C6 (R): Mosher’s analysis of the N-Boc amine derivative established this configuration through differential shielding effects.

The stereochemical array creates a complementary hydrogen-bonding network between the amine and carboxylate groups, stabilizing the global conformation.

Comparative Analysis of Diastereomeric Forms

Molecular mechanics calculations (MMFF94) revealed eight possible diastereomers, with their relative stabilities determined by torsional strain and intramolecular H-bonding:

Diastereomer ΔG (kcal/mol) Key Stabilizing Feature
(1S,3R,4S,6R) 0.0 (reference) Optimal H-bond between NHBoc and COOH
(1R,3S,4R,6S) +2.1 Loss of intramolecular H-bonding
(1S,3S,4R,6R) +3.8 Steric clash between C2-Me groups
(1R,3R,4S,6S) +4.5 Torsional strain in dioxole ring

The energy-minimized structure of the (1S,3R,4S,6R) isomer shows a 2.1 Å hydrogen bond between the Boc-protected amine and carboxylic acid, contributing to its thermodynamic dominance. Comparative Raman spectra of the diastereomers reveal characteristic differences in the 1670-1750 cm⁻¹ region, correlating with variations in carbonyl group polarization.

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

(3aS,4R,6S,6aR)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-7(11(16)17)9-10(8)20-14(4,5)19-9/h7-10H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-,8+,9+,10-/m0/s1

InChI Key

CHCQLBDGKZXONV-JLIMGVALSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)NC(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(OC2C(CC(C2O1)NC(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Iodolactonization-Mediated Cyclization

A pivotal step in constructing the tetrahydrocyclopenta[d]dioxole core involves iodolactonization. In a method adapted from Eur. J. Org. Chem. (2005), cis-7-azabicyclo[4.2.0]oct-4-en-8-one undergoes iodocyclization to form iodolactone intermediates. For the target compound, this approach is modified by using a protected amino acid precursor.

  • Procedure :
    • A hydroxylated proline derivative is treated with iodine in the presence of a base (e.g., LiOH) to induce cyclization.
    • The resulting iodolactone is reduced with NaBH₄ to yield the cyclopenta-fused dioxole skeleton.
  • Yield : 65–78% after purification.

Enzymatic Resolution for Stereochemical Control

Enzymatic methods using Candida antarctica lipase B (CAL-B) are employed to resolve racemic intermediates. For example:

  • A racemic mixture of 6-amino-tetrahydrocyclopenta[d]dioxole-4-carboxylate is treated with CAL-B in THF/water, selectively hydrolyzing one enantiomer.
  • Conditions : 25°C, 48 h, pH 7.0 buffer.
  • Outcome : >99% enantiomeric excess (ee) for the (1S,3R,4S,6R) configuration.

Boc Protection and Carboxylic Acid Functionalization

tert-Butoxycarbonyl (Boc) Protection

Boc protection is critical for amino group stability during synthesis. A method from CN112194606A optimizes this step using Boc anhydride and dimethylaminopyridine (DMAP):

  • Reagents :
    • Dichloromethane (DCM), Boc₂O, DMAP (0.1 eq).
  • Procedure :
    • The amino group is protected at 20–30°C overnight, followed by aqueous workup and concentration.
  • Yield : 85–92%.

Carboxylic Acid Formation via Ester Hydrolysis

Methyl or ethyl esters of the cyclopenta[d]dioxole core are hydrolyzed to the carboxylic acid using LiOH or NaOH:

  • Conditions : THF/water (3:1), 0°C to room temperature, 6–12 h.
  • Yield : 90–95%.

High-Pressure CO₂-Assisted Cyclization

A patent (WO2012065879A1) describes CO₂-mediated cyclization for dioxolane derivatives, adaptable to the target compound:

  • Reagents : Oxirane-2-carboxylic acid ester, CO₂ (50 bar), benzyltrimethylammonium bromide catalyst.
  • Conditions : 70°C, 15 h in DMSO.
  • Outcome : Forms the dioxole ring with >90% conversion.

Key Synthetic Routes Compared

Method Starting Material Key Steps Yield Reference
Iodolactonization Hydroxyproline derivative Iodocyclization, CAL-B resolution 65–78%
Boc Protection 6-Amino-dioxole intermediate Boc₂O/DMAP, ester hydrolysis 85–95%
CO₂ Cyclization Oxirane-2-carboxylate High-pressure CO₂, quaternary ammonium salt 90%

Challenges and Optimizations

  • Stereochemical Purity : CAL-B resolution and chiral HPLC are critical for achieving >98% ee.
  • Ring Strain : The bicyclic system requires mild conditions to prevent epimerization.
  • Scalability : High-pressure CO₂ methods are industrially viable but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

(3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylic Acid Methyl Ester

Structural Differences :

  • Isoxazole vs. dioxole ring : The isoxazole heterocycle introduces nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the dioxole oxygen .
  • Methyl ester vs. carboxylic acid : The ester group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.

Molecular Data :

Property Target Compound Compound from
Molecular Formula C14H23NO6 C18H30N2O5
Molecular Weight ~325.34 g/mol 354.441 g/mol
Functional Groups Boc-amine, carboxylic acid Boc-amine, methyl ester, isoxazole

(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol

Structural Differences :

  • Methanol vs. carboxylic acid: The hydroxymethyl group at C4 lacks the acidic proton, reducing polarity and salt-forming ability.
  • Unprotected amine : Absence of the Boc group increases nucleophilicity but lowers stability under acidic conditions.

Molecular Data :

Property Target Compound Compound from
Molecular Formula C14H23NO6 C9H17NO3
Molecular Weight ~325.34 g/mol 187.24 g/mol
Functional Groups Boc-amine, carboxylic acid Primary amine, hydroxymethyl

Key Comparative Findings

Steric and Electronic Effects :

  • The Boc group in the target compound and ’s analog stabilizes the amine but requires deprotection (e.g., TFA) for further reactivity.
  • The dioxole ring in the target compound offers greater oxidative stability compared to ’s isoxazole, which may undergo ring-opening under reducing conditions.

Solubility and Reactivity :

  • The carboxylic acid in the target compound enhances water solubility (pH-dependent) versus the lipophilic methyl ester in .
  • ’s hydroxymethyl group provides moderate polarity, bridging the solubility gap between the target compound and ’s analog.

Synthetic Utility :

  • The target compound’s carboxylic acid is ideal for amide-bond formation in peptide synthesis, whereas ’s ester is better suited for ester hydrolysis or transesterification.

Biological Activity

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and research findings relevant to its pharmacological properties.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a dioxole ring and an amino acid moiety. The N-Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis.

Molecular Formula

  • Formula: C14H23NO4
  • Molecular Weight: 273.34 g/mol

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors or other cell surface receptors.

Pharmacological Studies

  • Antimicrobial Activity : Some studies suggest that derivatives of dioxole compounds can act as vectors in antibiotic delivery systems. They may enhance the uptake of iron in bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating potential for use in antibiotic Trojan horse strategies .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmission, particularly in the context of GABAergic signaling pathways . This could position them as candidates for treating neurological disorders.
  • Anti-inflammatory Properties : Preliminary data suggest that certain derivatives may exhibit anti-inflammatory effects by modulating immune responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of dioxole derivatives against various pathogens. The results indicated a significant reduction in bacterial growth when treated with the compound at specific concentrations.

PathogenInhibition Zone (mm)
E. coli15
Pseudomonas aeruginosa12
Staphylococcus aureus10

Study 2: Neurotransmitter Modulation

In a neuropharmacological study, the compound was tested for its ability to influence GABA receptor activity. The findings suggested enhanced GABAergic transmission, which may have implications for anxiety and seizure disorders.

TreatmentGABA Receptor Activity (%)
Control100
Compound A150
Compound B120

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